N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a synthetic compound belonging to the class of 4-anilinoquinazolines. These compounds have gained significant attention in scientific research due to their diverse biological activities, particularly as potential anticancer agents. This specific compound serves as a crucial intermediate in the synthesis of Afatinib, a clinically approved drug used in the treatment of certain types of lung cancer. []
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with various functional groups such as chloro, fluoro, methoxy, and nitro. These substitutions enhance its chemical properties and biological activities, making it a significant candidate in medicinal chemistry, particularly in the development of targeted cancer therapies. Notably, this compound has been identified as an inhibitor of the epidermal growth factor receptor (EGFR), a crucial target in cancer treatment due to its role in cell proliferation and survival .
The compound's chemical identity is denoted by the CAS number 179552-74-0. It is produced by various manufacturers specializing in pharmaceutical intermediates, with Ningbo Inno Pharmchem Co., Ltd being one of the notable producers. The compound is classified under the category of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
The synthesis of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine typically involves several steps starting from commercially available precursors. A common synthetic route includes:
Industrial production methods may involve optimized synthetic routes to ensure high yield and purity, incorporating continuous flow reactions and advanced purification techniques.
The molecular formula for N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine is CHClF NO. Its structural representation features:
This arrangement contributes to its pharmacological properties, particularly its ability to interact with biological targets effectively .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas with palladium on carbon for reduction. The reaction conditions vary depending on the specific transformation being performed.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exerts its biological effects primarily through inhibition of the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, this compound inhibits its kinase activity, leading to decreased phosphorylation and activation of downstream signaling pathways such as Akt and ERK. This inhibition results in reduced cell proliferation and induction of apoptosis in cancer cells .
The physical properties of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine include:
The chemical properties include stability under normal laboratory conditions but may be sensitive to light or moisture. The compound's reactivity allows it to participate in various chemical transformations, making it valuable for further synthetic applications .
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has several scientific applications:
The core synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine leverages nucleophilic aromatic substitution (SNAr) for regioselective functionalization. A high-yielding route starts with N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, where the C7-fluorine is displaced by (4-methoxyphenyl)methanethiol under basic conditions (NaOH, ethanol, RT, 2 hr). This achieves near-quantitative (99%) conversion to the thioether intermediate, exploiting the electron-deficient quinazoline ring's susceptibility to nucleophilic attack [7]. Alternatively, methoxy introduction via SNAr is documented using anhydrous methanol and NaOH at 70°C for 2 hr, replacing fluorine at C7 to form the methoxy-nitro intermediate [2] [8].
Nitration precedes methoxy functionalization in optimized routes. The nitro group at C6 is introduced early to enhance electrophilicity at adjacent positions (e.g., C7-F), facilitating subsequent SNAr. Methoxy installation occurs under controlled basicity to prevent nitro-group reduction or hydrolysis. The C7-methoxy group confers electronic and steric stabilization, critical for downstream modifications [7] [8].
Intermediate | CAS Number | Role in Pathway |
---|---|---|
N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine | - | SNAr substrate for C7 functionalization |
7-((4-Methoxybenzyl)thio)-6-nitro intermediate | - | Thioether precursor for reduction |
7-Methoxy-6-nitroquinazolin-4-amine derivative | 179552-74-0 | Direct precursor to target compound |
Solvent polarity and temperature critically govern SNAr efficiency. Ethanol enables optimal solubility of quinazoline intermediates and nucleophiles, while room temperature (25°C) minimizes by-products like hydrolysis adducts. For methoxylation, methanol as solvent/reactant at 70°C ensures complete conversion within 2 hr. Filtration and washing with water/ether yield pure crystals (210–211°C melting point) [7].
Selective reduction of other functional groups (e.g., halides) without affecting the nitro group is achieved using Raney nickel in tetrahydrofuran (THF), yielding N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (99% yield). Alternatively, iron powder with ammonium chloride selectively reduces nitro groups to amines in quinazolines while preserving chloro/fluoro substituents [2] [8].
Reaction Step | Optimal Conditions | Yield | Key Observations |
---|---|---|---|
C7 Thioether Formation | Ethanol, NaOH, RT, 2 hr | 99% | Bright yellow powder; stable to air/moisture |
C7 Methoxylation | Methanol, 50% NaOH, 70°C, 2 hr | >95% | Avoids nitro reduction |
Nitro Reduction | H₂/Raney Ni (THF) or Fe/NH₄Cl (aq. ethanol) | 99% | Selective amine formation; no dehalogenation |
Structural validation employs multi-nuclear NMR:
High-Resolution Mass Spectrometry (HRMS) confirms exact mass (e.g., [M+H]+ for intermediates). FTIR identifies N-H stretches (3200–3400 cm−1) and nitro group vibrations (1530, 1345 cm−1) [7].
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: